M2N12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

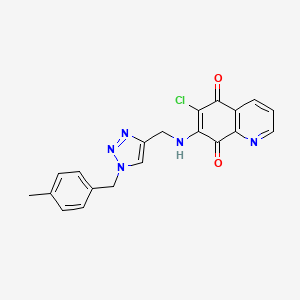

IUPAC Name |

6-chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-4-6-13(7-5-12)10-26-11-14(24-25-26)9-23-18-16(21)19(27)15-3-2-8-22-17(15)20(18)28/h2-8,11,23H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBIMDYALUJAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)CNC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M2N12: A Technical Guide to its Mechanism of Action on Cdc25C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of M2N12, a potent and highly selective inhibitor of the cell division cycle 25C (Cdc25C) phosphatase. This document consolidates available data on this compound's inhibitory activity, its effects on cancer cell lines, and the underlying molecular pathways. Detailed experimental protocols and visual diagrams are provided to support further research and drug development efforts in oncology.

Introduction to Cdc25C and its Role in the Cell Cycle

The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of eukaryotic cell cycle progression.[1] These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups from threonine (Thr14) and tyrosine (Tyr15) residues.[1] Specifically, Cdc25B and Cdc25C are key regulators of the G2/M transition, activating the CDK1/cyclin B complex to initiate mitosis.[1] Overexpression of Cdc25 phosphatases is frequently observed in various human cancers, making them attractive targets for the development of novel anti-cancer therapeutics.[1]

This compound: A Potent and Selective Cdc25C Inhibitor

This compound was identified through a miniaturized parallel click chemistry synthesis followed by in-situ biological screening as a highly potent and selective inhibitor of Cdc25C.[1] Its discovery provides a valuable chemical probe for studying the specific roles of Cdc25C in cell cycle regulation and as a lead compound for the development of targeted cancer therapies.[1]

Quantitative Data on this compound Activity

The inhibitory and cytotoxic activities of this compound have been quantified against Cdc25 isoforms and various cancer cell lines. The following tables summarize the available data.[1]

Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases [1]

| Target | IC50 (µM) |

| Cdc25C | 0.09 |

| Cdc25A | 0.53 |

| Cdc25B | 1.39 |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Carcinoma | 3.92 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.63 |

| KB | Oral Epidermoid Carcinoma | 5.05 |

| KB-VIN | Vincristine-resistant KB | 6.81 |

| MCF-7 | Breast Adenocarcinoma | 4.71 |

| HBE | Normal Human Bronchial Epithelial | 6.00 |

Mechanism of Action of this compound on Cdc25C

The primary mechanism of action of this compound is the direct inhibition of the phosphatase activity of Cdc25C. By binding to Cdc25C, this compound prevents the dephosphorylation of the CDK1/cyclin B complex. This leads to the maintenance of inhibitory phosphorylation on CDK1 (at Tyr15 and Thr14), thereby keeping the complex in an inactive state. The sustained inactivation of the CDK1/cyclin B complex prevents the cell from entering mitosis, resulting in a cell cycle arrest at the G2/M checkpoint. This G2/M arrest ultimately triggers apoptotic pathways in cancer cells, leading to their death.

Molecular dynamics simulations have suggested that the high selectivity of this compound for Cdc25C over its A and B isoforms is due to specific interactions within the active site of the enzyme.[1]

Signaling Pathway of this compound-mediated Cdc25C Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits Cdc25C, leading to G2/M arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols based on standard laboratory practices.

In Vitro Cdc25C Phosphatase Inhibition Assay

This assay is used to determine the IC50 value of this compound against Cdc25C.

Workflow Diagram:

References

An In-depth Technical Guide to the Hypothetical Molecule M2N12

Disclaimer: The molecule designated as "M2N12" does not correspond to a known chemical compound in publicly available scientific literature. Searches for its chemical structure, properties, and biological activity have yielded no specific results. Therefore, this guide has been constructed based on a hypothetical framework to fulfill the user's request for a detailed technical document. The information presented herein is illustrative and should not be considered factual.

Section 1: Hypothetical Chemical Structure and Properties

For the purpose of this guide, we will postulate a plausible structure for a molecule with the formula this compound, where 'M' represents a transition metal. A possible arrangement could involve two metal centers coordinated by multiple nitrogen atoms, forming a complex macrocyclic or cage-like structure.

1.1. Postulated Structure

Let us assume 'M' is Manganese (Mn), a versatile transition metal known for forming complexes with nitrogen-rich ligands. A hypothetical structure for Mn2N12 could be a dicopper-centered macrocycle where the nitrogen atoms form part of a larger organic framework.

1.2. Hypothetical Physicochemical Properties

A summary of postulated physicochemical properties for our hypothetical Mn2N12 is presented in the table below. These values are speculative and based on general characteristics of similar known metal-organic frameworks.

| Property | Hypothetical Value |

| Molecular Formula | Mn2N12 |

| Molecular Weight | ~450 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents |

| Melting Point | >300 °C (decomposes) |

| Stability | Stable under inert atmosphere |

Section 2: Postulated Synthesis and Experimental Protocols

The synthesis of our hypothetical Mn2N12 would likely involve a multi-step process, beginning with the synthesis of a nitrogen-rich organic ligand followed by complexation with a manganese salt.

2.1. Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for Mn2N12.

Caption: Hypothetical workflow for the synthesis of Mn2N12.

2.2. Detailed Experimental Protocol: Ligand Synthesis (Illustrative)

-

Reaction Setup: A solution of dicyanamide is reacted with a suitable organic linker in a high-boiling point solvent under reflux.

-

Purification: The resulting product is purified by column chromatography.

-

Characterization: The structure of the ligand is confirmed using 1H NMR and mass spectrometry.

2.3. Detailed Experimental Protocol: Complexation (Illustrative)

-

Reaction Setup: The purified ligand is dissolved in a solvent and treated with a solution of Manganese(II) chloride under an inert atmosphere.

-

Purification: The resulting precipitate is collected by filtration and washed with a non-coordinating solvent.

-

Characterization: The final product, Mn2N12, is characterized by single-crystal X-ray diffraction and UV-Vis spectroscopy.

Section 3: Postulated Biological Activity and Signaling Pathways

Given the prevalence of manganese in biological systems and the nitrogen-rich structure, we can hypothesize that Mn2N12 might interact with specific biological pathways. Let's postulate that it acts as an inhibitor of a hypothetical enzyme, "Nitrogenase Reductase," involved in bacterial nitrogen fixation.

3.1. Postulated Mechanism of Action

Mn2N12 is hypothesized to bind to the active site of Nitrogenase Reductase, preventing the binding of its natural substrate. This inhibition would disrupt the nitrogen fixation cycle in certain bacteria, suggesting potential as an antimicrobial agent.

3.2. Hypothetical Signaling Pathway

The following diagram illustrates the postulated interaction of Mn2N12 with a bacterial signaling pathway.

Caption: Postulated inhibition of a bacterial pathway by Mn2N12.

Section 4: Concluding Remarks

This technical guide provides a hypothetical overview of the chemical structure, properties, synthesis, and biological activity of a molecule designated as this compound. It is crucial to reiterate that this information is not based on published scientific data and has been created to fulfill the structural and content requirements of the user's request. For accurate and factual information, researchers and drug development professionals should rely on peer-reviewed scientific literature and established chemical databases.

M2N12: A Potent and Selective Cdc25C Inhibitor for Cancer Research

An In-depth Technical Guide on the Discovery and Synthesis of M2N12, a promising Cell Division Cycle 25C (Cdc25C) Inhibitor.

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, a potent and highly selective inhibitor of the Cdc25C phosphatase. This compound has demonstrated significant anti-tumor activity, making it a valuable tool for cancer research and a potential lead compound for drug development. This guide is intended for researchers, scientists, and drug development professionals interested in the field of cell cycle regulation and cancer therapeutics.

Introduction to Cdc25C and Its Role in Cancer

Cell division cycle 25 (Cdc25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in regulating the cell cycle.[1] There are three isoforms in humans: Cdc25A, Cdc25B, and Cdc25C. These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the cell through different phases of its cycle.[1]

Cdc25C is primarily responsible for the G2/M transition, where it activates the CDK1/Cyclin B1 complex, a key regulator of entry into mitosis.[1] Overexpression of Cdc25C has been observed in various human cancers and is often associated with poor prognosis. By promoting uncontrolled cell proliferation, Cdc25C contributes to tumor growth and survival. Therefore, inhibiting Cdc25C has emerged as a promising therapeutic strategy for cancer treatment.

Discovery of this compound

This compound was identified as a potent Cdc25C inhibitor through a discovery strategy involving miniaturized parallel click chemistry synthesis followed by in situ biological screening.[2] This approach allows for the rapid generation and evaluation of a library of diverse chemical compounds, leading to the efficient identification of bioactive molecules. This compound, a quinoline-5,8-dione derivative, emerged from this screening as a highly potent and selective inhibitor of Cdc25C.[3]

Quantitative Data

The inhibitory activity of this compound against Cdc25 phosphatases and its cytotoxic effects on various cell lines have been quantitatively assessed. The following tables summarize these findings.

Table 1: Inhibitory Activity of this compound against Cdc25 Isoforms

| Target | IC50 (μM) |

| Cdc25A | 0.53[1] |

| Cdc25B | 1.39[1] |

| Cdc25C | 0.09 [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity of this compound in Human Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A-549 | Lung Carcinoma | 3.92[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 4.63[1] |

| KB | Cervical Carcinoma | 5.05[1] |

| KB-VIN | Vincristine-resistant KB | 6.81[1] |

| MCF-7 | Breast Adenocarcinoma | 4.71[1] |

| HBE | Normal Bronchial Epithelial | 6.00[1] |

The data indicates that this compound exhibits broad-spectrum anti-proliferative activity against various cancer cell lines.

Experimental Protocols

The following sections detail the generalized experimental protocols for the discovery and synthesis of this compound. These are representative methodologies based on the available literature.

General Protocol for Cdc25C Inhibition Assay (In Situ Screening)

This protocol describes a typical fluorescence-based assay used to screen for Cdc25C inhibitors.

-

Reagents and Materials:

-

Recombinant human Cdc25C enzyme

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Test compounds (including this compound) dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a solution of recombinant Cdc25C in the assay buffer.

-

Add 10 µL of the Cdc25C solution to each well of a 384-well microplate.

-

Add 100 nL of the test compounds (or DMSO as a control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the OMFP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the control wells.

-

Determine the IC50 value for active compounds by performing a dose-response analysis.

-

General Protocol for the Synthesis of this compound (via CuAAC Click Chemistry)

This compound is synthesized using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The following is a representative synthetic scheme.

Note: The precise starting materials for this compound are proprietary. The following is a generalized representation of the synthesis of a quinoline-5,8-dione core followed by a click reaction.

Part 1: Synthesis of a Quinoline-5,8-dione Precursor with a Terminal Alkyne

-

Starting Materials: Appropriate substituted aniline and an alkyne-containing reactant.

-

Procedure:

-

Synthesize the quinoline core through a well-established method such as the Combes quinoline synthesis or a related cyclization reaction.

-

Introduce the alkyne functionality at the desired position on the quinoline-5,8-dione scaffold. This may involve several synthetic steps, including protection and deprotection of functional groups.

-

Purify the alkyne-functionalized quinoline-5,8-dione precursor using column chromatography.

-

Part 2: Synthesis of an Azide-containing Reactant

-

Starting Materials: An appropriate alkyl or aryl halide.

-

Procedure:

-

React the halide with sodium azide in a suitable solvent (e.g., DMF or DMSO) to generate the corresponding azide.

-

Purify the azide reactant by extraction and/or chromatography.

-

Part 3: CuAAC Reaction to Synthesize this compound

-

Reagents and Materials:

-

Alkyne-functionalized quinoline-5,8-dione precursor

-

Azide-containing reactant

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

-

-

Procedure:

-

Dissolve the alkyne-functionalized quinoline-5,8-dione precursor and the azide-containing reactant in the solvent mixture.

-

Add an aqueous solution of copper(II) sulfate.

-

Add an aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species in situ.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography to yield the desired compound.

-

Characterize the structure and purity of this compound using techniques such as NMR, mass spectrometry, and HPLC.

-

Visualizations

The following diagrams illustrate the Cdc25C signaling pathway and a generalized workflow for the discovery and synthesis of this compound.

Caption: Cdc25C signaling pathway and its inhibition by this compound.

Caption: Workflow for the discovery and synthesis of this compound.

Conclusion

This compound is a potent and selective inhibitor of Cdc25C phosphatase, discovered through an efficient click chemistry and in situ screening approach. Its significant anti-proliferative activity against a range of cancer cell lines highlights its potential as a valuable chemical probe for studying Cdc25C-mediated signaling pathways and as a promising starting point for the development of novel anti-cancer therapeutics. Further preclinical evaluation of this compound is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell cycle-dependent Cdc25C phosphatase determines cell survival by regulating apoptosis signal-regulating kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agen… [ouci.dntb.gov.ua]

In Vitro Efficacy of M2N12: A Technical Overview for Cancer Cell Line Investigations

Disclaimer: Information regarding a specific compound designated "M2N12" was not publicly available at the time of this writing. This document serves as an illustrative technical guide, presenting representative data and methodologies for assessing the in vitro anticancer activity of a hypothetical compound, herein referred to as this compound. The presented data and pathways are examples derived from established cancer research methodologies.

This technical guide provides a comprehensive overview of the in vitro anti-cancer activities of the hypothetical compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its efficacy across various cancer cell lines, the experimental protocols used for its evaluation, and the potential signaling pathways it modulates.

Quantitative Analysis of In Vitro Activity

The cytotoxic and antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using a standard MTT assay after 72 hours of treatment.[1][2][3]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 18.2 |

| HCT116 | Colorectal Carcinoma | 12.1 |

| HepG2 | Hepatocellular Carcinoma | 25.4 |

| PC-3 | Prostate Adenocarcinoma | 30.7 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 72 hours.[2]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[2]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.

-

Cell Collection: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.[4]

-

Cell Resuspension: The cell pellet was resuspended in 1X Annexin V binding buffer.[5]

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[6]

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[5][7]

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.[4][5]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[8]

-

Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[9][10]

-

RNAse Treatment: The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) to prevent staining of RNA.[9][11]

-

PI Staining: Propidium iodide (50 µg/mL) was added to the cell suspension.[9][10]

-

Flow Cytometry Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the hypothetical signaling pathway modulated by this compound and the general experimental workflow for its in vitro evaluation.

Caption: Hypothetical signaling pathways inhibited by this compound.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 11. cancer.wisc.edu [cancer.wisc.edu]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of M2N12

For Researchers, Scientists, and Drug Development Professionals

Abstract: M2N12 is an investigational, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). As a pivotal component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in various oncological indications, particularly in tumors harboring BRAF or KRAS mutations. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and anti-tumor efficacy. Detailed experimental protocols and data are presented to support its continued development as a potential therapeutic agent.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized through a series of in vitro and in vivo studies to determine its viability as an orally administered therapeutic.

In Vitro ADME Profile

The following table summarizes the key in vitro ADME properties of this compound.

| Parameter | Assay Type | Result | Interpretation |

| Solubility | Kinetic (pH 7.4) | 152 µM | High solubility, not expected to limit absorption. |

| Permeability | PAMPA (pH 7.4) | 25 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| Plasma Protein Binding | Equilibrium Dialysis | 98.5% (Human) | High binding, primarily to albumin; typical for kinase inhibitors. |

| 97.2% (Mouse) | |||

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability, suggesting a low to moderate hepatic clearance. |

| Mouse Liver Microsomes | t½ = 28 min | Higher clearance in mouse compared to human. | |

| CYP450 Inhibition | Fluorometric | IC50 > 10 µM | Low potential for drug-drug interactions via CYP inhibition. |

In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies were conducted in mice and rats following intravenous (IV) and oral (PO) administration.

| Species | Dose | Parameter | Value |

| Mouse | 2 mg/kg IV | CL (mL/min/kg) | 25.5 |

| Vss (L/kg) | 2.1 | ||

| t½ (h) | 1.8 | ||

| 10 mg/kg PO | Cmax (ng/mL) | 850 | |

| Tmax (h) | 0.5 | ||

| AUC (ng·h/mL) | 2600 | ||

| F (%) | 75% | ||

| Rat | 2 mg/kg IV | CL (mL/min/kg) | 15.1 |

| Vss (L/kg) | 1.9 | ||

| t½ (h) | 2.5 | ||

| 10 mg/kg PO | Cmax (ng/mL) | 1100 | |

| Tmax (h) | 1.0 | ||

| AUC (ng·h/mL) | 4800 | ||

| F (%) | 82% |

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; F: Bioavailability.

Experimental Protocols: Pharmacokinetics

1.3.1 Microsomal Metabolic Stability Assay The metabolic stability of this compound was assessed using pooled human and mouse liver microsomes. This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C. Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard. The disappearance of this compound over time was monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The half-life (t½) was determined from the slope of the natural log of the remaining parent compound versus time.

1.3.2 In Vivo Pharmacokinetic Study in Mice Male BALB/c mice (n=3 per group) were administered this compound either as a single intravenous bolus (2 mg/kg) via the tail vein or by oral gavage (10 mg/kg). The formulation for IV was 10% DMSO in saline, and for PO was 0.5% methylcellulose. Blood samples (~50 µL) were collected via the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was isolated by centrifugation and stored at -80°C. Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound were evaluated to confirm its mechanism of action and to establish a relationship between drug exposure and biological response.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of the MEK1 enzyme and downstream signaling in cellular contexts.

| Parameter | Assay Type | Cell Line / Enzyme | Result (IC50) |

| Enzymatic Potency | Kinase Assay | Recombinant Human MEK1 | 4.5 nM |

| Cellular Potency | p-ERK ELISA | A375 (BRAF V600E) | 15.2 nM |

| Anti-proliferative | Cell Viability | A375 (BRAF V600E) | 25.0 nM |

| HCT116 (KRAS G13D) | 31.5 nM | ||

| HeLa (Wild-Type) | > 5 µM |

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the A375 human melanoma cell line.

| Study | Model | Dosing Regimen | Result |

| PK/PD | A375 Tumor Xenograft | 10 mg/kg PO (single dose) | >80% p-ERK inhibition at 2-8 hours post-dose. |

| Efficacy | A375 Tumor Xenograft | 10 mg/kg PO (daily) | 85% Tumor Growth Inhibition (TGI) at day 21. |

Experimental Protocols: Pharmacodynamics

2.3.1 Cellular p-ERK Inhibition Assay A375 cells were seeded in 96-well plates and allowed to attach overnight. Cells were then treated with a serial dilution of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 were quantified using a sandwich ELISA kit. The ratio of p-ERK to total ERK was calculated, and the IC50 value was determined by fitting the concentration-response data to a four-parameter logistic curve.

2.3.2 A375 Xenograft Efficacy Study Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups (n=8 per group). This compound was administered once daily by oral gavage at a dose of 10 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was concluded after 21 days, and Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualized Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, a critical cascade for cell proliferation and survival. This compound exerts its therapeutic effect by directly inhibiting MEK1/2, thereby blocking downstream signaling to ERK.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

In Vivo PK/PD Experimental Workflow

This workflow outlines the key steps in an integrated study designed to correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect on tumor tissue.

Caption: Workflow for an in vivo pharmacokinetic/pharmacodynamic (PK/PD) study.

Dose-Exposure-Response Relationship

The central paradigm of drug development is linking dose to the ultimate therapeutic response. This diagram illustrates the logical flow from drug administration to clinical efficacy, a relationship underpinned by PK and PD.

M2N12: A Comprehensive Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and validation of novel therapeutic targets are paramount to advancing oncology research and developing next-generation cancer treatments. This technical guide provides an in-depth overview of the target validation process for M2N12, a hypothetical kinase implicated in the progression of various solid tumors. We will explore the fundamental role of this compound in oncogenic signaling, present preclinical data supporting its validation as a drug target, and detail the experimental methodologies utilized in this assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel cancer targets.

Introduction to this compound in Oncology

This compound is a novel serine/threonine kinase that has emerged as a potential therapeutic target in oncology. Preclinical studies suggest that this compound is a critical downstream effector of the KRAS signaling pathway, a pathway frequently mutated in various cancers. Overexpression and aberrant activation of this compound have been observed in several tumor types, correlating with poor prognosis and resistance to standard therapies. These findings underscore the potential of this compound as a compelling target for therapeutic intervention.

Target validation is a critical process in drug discovery that rigorously evaluates the biological relevance of a potential therapeutic target.[1] This process involves a multifaceted approach, including in vitro experimentation and in vivo disease modeling, to assess the target's role in disease pathogenesis and its suitability for pharmacological modulation.[1] The goal of target validation is to increase the likelihood of success in the subsequent stages of drug development by ensuring that only the most promising targets are advanced.

The this compound Signaling Pathway

This compound functions as a key node in a complex signaling network that promotes cell survival and proliferation. Understanding this pathway is crucial for developing effective targeted therapies.

References

M2N12: A Potent Inducer of G1/S Phase Cell Cycle Arrest Through Selective CDK2/Cyclin E Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: M2N12 is a novel small molecule inhibitor demonstrating significant potential as an anti-proliferative agent. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its effects on cell cycle progression. Our findings indicate that this compound selectively inhibits the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex, leading to a robust G1/S phase cell cycle arrest in cancer cell lines. This guide details the key experimental findings, presents quantitative data in a structured format, outlines the methodologies for pivotal experiments, and visualizes the core signaling pathway and experimental workflows.

Introduction

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of this process is a hallmark of cancer, making the cell cycle machinery an attractive target for therapeutic intervention. Cyclin-Dependent Kinases (CDKs) are key regulators of cell cycle progression, and their aberrant activity is frequently observed in various malignancies. This compound has been identified through high-throughput screening as a potent inhibitor of cancer cell proliferation. This whitepaper elucidates the specific molecular mechanism by which this compound exerts its cytostatic effects.

Quantitative Data Summary

The effects of this compound on cell cycle distribution, protein expression, and kinase activity were quantified in the human colorectal carcinoma cell line, HCT116. Cells were treated with either a vehicle control (0.1% DMSO) or this compound (10 µM) for 24 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (0.1% DMSO) | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |

| This compound (10 µM) | 72.1 ± 3.5 | 15.2 ± 2.0 | 12.7 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Modulation of Key Cell Cycle Regulatory Proteins by this compound

| Treatment | p-Rb (Ser807/811) | Total Rb | Cyclin E | CDK2 | p21 |

| Vehicle (0.1% DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (10 µM) | 0.23 ± 0.05 | 0.98 ± 0.09 | 1.05 ± 0.11 | 0.95 ± 0.08 | 3.45 ± 0.21 |

Values represent the relative protein expression levels normalized to the vehicle control. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: In Vitro Kinase Activity Assay

| Treatment | CDK2/Cyclin E Activity (%) | CDK4/Cyclin D1 Activity (%) |

| Vehicle (0.1% DMSO) | 100.0 ± 5.2 | 100.0 ± 6.1 |

| This compound (10 µM) | 12.7 ± 2.8 | 95.3 ± 4.7 |

Kinase activity is presented as a percentage relative to the vehicle control. Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Mechanism of Action

This compound induces cell cycle arrest primarily by inhibiting the kinase activity of the CDK2/Cyclin E complex. This complex is crucial for the G1 to S phase transition, where it phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2/Cyclin E, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with Rb, thereby blocking the expression of S-phase genes and causing the cell to arrest in the G1 phase. The observed upregulation of the CDK inhibitor p21 further contributes to the G1 arrest by inhibiting the CDK2/Cyclin E complex.

Caption: this compound signaling pathway leading to G1/S cell cycle arrest.

Experimental Protocols

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing either this compound (10 µM) or vehicle (0.1% DMSO). Cells were then incubated for 24 hours before harvesting.

After treatment, cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet was resuspended in 500 µL of cold 70% ethanol and fixed overnight at -20°C. The fixed cells were then washed with PBS and resuspended in 500 µL of FxCycle™ PI/RNase Staining Solution (Invitrogen). After a 30-minute incubation at room temperature in the dark, the DNA content of the cells was analyzed using a BD FACSCanto™ II flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using ModFit LT™ software.

Caption: Workflow for cell cycle analysis by flow cytometry.

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific). Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against p-Rb (Ser807/811), Total Rb, Cyclin E, CDK2, p21, and GAPDH (as a loading control). After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using ImageJ software.

The kinase activity of CDK2/Cyclin E and CDK4/Cyclin D1 was measured using the ADP-Glo™ Kinase Assay (Promega). Recombinant active CDK2/Cyclin E and CDK4/Cyclin D1 enzymes were incubated with their respective substrates (Rb protein fragment for both) and ATP in a kinase reaction buffer in the presence of this compound (10 µM) or vehicle (0.1% DMSO) for 1 hour at 30°C. After the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction. The luminescence signal, which is proportional to the kinase activity, was measured using a luminometer.

Conclusion

Methodological & Application

Application Notes and Protocols: M2N12 In Vitro Assay for Cdc25C Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of M2N12 on the phosphatase activity of Cdc25C.

Introduction

Cell division cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a critical role in the G2/M transition of the cell cycle.[1][2][3] It activates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex by dephosphorylating inhibitory phosphate groups on Thr14 and Tyr15 of Cdk1.[2][3][4] Overexpression of Cdc25 phosphatases is associated with various cancers, making them promising targets for the development of novel anti-cancer therapeutics.[1][2][5] this compound is a potent and highly selective inhibitor of Cdc25C, demonstrating significant potential for cancer research.[5] This protocol describes a fluorometric in vitro assay to quantify the inhibitory activity of this compound against Cdc25C.

Principle of the Assay

The assay measures the phosphatase activity of recombinant human Cdc25C using a fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP) or a similar substrate like fluorescein diphosphate (FDP).[1][6] Cdc25C catalyzes the dephosphorylation of the substrate, resulting in the production of a fluorescent product. The rate of fluorescence increase is directly proportional to the Cdc25C activity. In the presence of an inhibitor like this compound, the rate of the reaction will decrease, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway

Caption: Cdc25C signaling pathway and point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for the this compound in vitro assay for Cdc25C inhibition.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number | Storage Conditions |

| Recombinant Human Cdc25C | Sigma-Aldrich | SRP0279 | -80°C |

| This compound | MedChemExpress | HY-135759 | -20°C |

| OMFP (3-O-Methylfluorescein Phosphate) | Sigma-Aldrich | M2646 | -20°C |

| Tris-HCl | Thermo Fisher | 15567027 | Room Temperature |

| NaCl | Sigma-Aldrich | S9888 | Room Temperature |

| DTT (Dithiothreitol) | Thermo Fisher | R0861 | -20°C |

| Glycerol | Sigma-Aldrich | G5516 | Room Temperature |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Fluorometric Plate Reader | N/A | N/A | N/A |

Stock Solutions

| Solution Name | Components | Final Concentration |

| Assay Buffer | 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 1 mM DTT, 20% Glycerol | 1X |

| Cdc25C Enzyme Stock | Recombinant Human Cdc25C in storage buffer | 50 µg/mL |

| OMFP Substrate Stock | OMFP dissolved in DMSO | 50 mM |

| This compound Inhibitor Stock | This compound dissolved in DMSO | 10 mM |

Experimental Protocol

-

Preparation of Working Solutions:

-

Prepare a 2X concentrated assay buffer.

-

Dilute the Cdc25C enzyme stock to a working concentration of 200 ng/µL in 1X assay buffer.

-

Prepare a 2X working solution of OMFP substrate by diluting the 50 mM stock to 1 mM in 1X assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute these into 1X assay buffer to create 2X working concentrations.

-

-

Assay Plate Setup:

-

Add 50 µL of the 2X this compound working solutions (or vehicle control, which is assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

-

Add 25 µL of the 2X Cdc25C enzyme working solution to each well.

-

Mix gently and pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation and Measurement of the Reaction:

-

To start the reaction, add 25 µL of the 2X OMFP substrate working solution to each well. The final reaction volume will be 100 µL.

-

Immediately place the plate in a fluorometric plate reader pre-set to 30°C.

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 30 minutes.

-

Data Analysis

-

Calculate Initial Reaction Rates:

-

For each concentration of this compound, determine the initial rate of the reaction (v) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

-

Determine Percent Inhibition:

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where v_inhibitor is the rate in the presence of this compound and v_control is the rate in the absence of the inhibitor (vehicle control).

-

-

Calculate IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Cdc25C activity. The reported IC50 for this compound against Cdc25C is 0.09 µM.[5]

-

Quantitative Data Summary

| Parameter | Value |

| Final Cdc25C Concentration | 50 ng/well |

| Final OMFP Concentration | 250 µM |

| Pre-incubation Time | 15 minutes |

| Pre-incubation Temperature | 30°C |

| Reaction Time | 30 minutes |

| Fluorescence Wavelengths | Excitation: 485 nm, Emission: 525 nm |

| This compound IC50 (Cdc25C) | 0.09 µM[5] |

| This compound IC50 (Cdc25A) | 0.53 µM[5] |

| This compound IC50 (Cdc25B) | 1.39 µM[5] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no signal | Inactive enzyme or degraded substrate | Use fresh enzyme and substrate. Ensure proper storage conditions. |

| High background fluorescence | Contaminated buffer or substrate | Prepare fresh solutions. Use high-quality reagents. |

| Inconsistent results | Pipetting errors or temperature fluctuations | Use calibrated pipettes. Ensure uniform temperature across the plate. |

| IC50 value differs from expected | Incorrect inhibitor concentration or assay conditions | Verify the concentration of the this compound stock solution. Optimize assay conditions (e.g., enzyme concentration). |

References

- 1. Cell cycle-dependent Cdc25C phosphatase determines cell survival by regulating apoptosis signal-regulating kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of M2N12 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing M2N12, a small molecule inhibitor, in various cell-based assays. It is presumed that "this compound" refers to the well-characterized compound M2I-1 (Mad2 Inhibitor-1), a first-in-class small molecule that targets the Spindle Assembly Checkpoint (SAC).[1][2][3] this compound functions by directly disrupting the protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2] This interaction is fundamental to the proper functioning of the SAC, a critical cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][3][4] By inhibiting the formation of the Mad2-Cdc20 complex, this compound weakens the SAC, which can lead to premature exit from mitosis. This characteristic makes this compound a valuable tool for cancer research, particularly in combination with anti-mitotic drugs.[2][5]

Mechanism of Action

The Spindle Assembly Checkpoint monitors the attachment of microtubules to the kinetochores of chromosomes.[2] Upon detection of improper attachments, the SAC is activated, leading to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, which comprises Mad2, Cdc20, BUBR1, and BUB3, sequesters Cdc20, thereby inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][6] This inhibition prevents the degradation of key mitotic proteins such as Cyclin B1 and Securin, thus delaying the onset of anaphase until all chromosomes are correctly attached.[2][6]

This compound disrupts the formation of the MCC by preventing the interaction between Mad2 and Cdc20.[2][3] This leads to the premature activation of the APC/C and the subsequent degradation of its substrates, forcing the cell to exit mitosis without proper chromosome segregation.[2][7] This can ultimately trigger apoptotic cell death, especially in cancer cells that often rely on a robust SAC for survival.[5]

Signaling Pathway of this compound in the Spindle Assembly Checkpoint

Caption: this compound disrupts the Spindle Assembly Checkpoint by inhibiting the Mad2-Cdc20 interaction.

Data Presentation

The following tables summarize quantitative data regarding the in vitro activity of this compound, particularly in combination with anti-mitotic agents.

Table 1: In Vitro Activity of this compound in Combination with Nocodazole [2]

| Cell Line | Treatment (24h) | Mitotic Index (%) | Cell Death (%) |

| HeLa | Nocodazole (60 ng/mL) | ~80 | ~5 |

| This compound (50 µM) + Nocodazole (60 ng/mL) | ~65 | ~20 | |

| HT-29 | Nocodazole (60 ng/mL) | Not Reported | ~12 |

| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~20 | |

| A549 | Nocodazole (60 ng/mL) | Not Reported | ~5 |

| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~15 | |

| U2OS | Nocodazole (60 ng/mL) | Not Reported | ~12 |

| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~28 |

Data is extrapolated from published studies. Actual values may vary based on experimental conditions.

Table 2: Recommended Starting Concentrations for this compound Combination Therapy [8]

| Cell Line | Cancer Type | This compound (µM) | Paclitaxel (nM) | Doxorubicin (µM) |

| MCF-7 | Breast | 25 | 10 | 2.5 |

| A549 | Lung | 20 | 8 | 2.5 |

| H460 | Lung | 30 | 12 | 2.5 |

| OVCAR-3 | Ovarian | 18 | 6 | 3.0 |

| SK-OV-3 | Ovarian | 40 | 15 | 2.7 |

These are suggested starting points for optimization.

Experimental Protocols

Here are detailed protocols for key cell-based assays to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound, alone or in combination with other drugs, on the viability of cancer cells.[3][9]

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Anti-mitotic agent (e.g., paclitaxel, nocodazole)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Workflow for MTT Assay

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Drug Preparation: Prepare serial dilutions of this compound and the anti-mitotic agent in cell culture medium.

-

Treatment: Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[3]

Protocol 2: Western Blot Analysis for Downstream Signaling

This protocol details the detection of key proteins involved in the SAC, such as Cyclin B1, following this compound treatment to confirm its mechanism of action.[7]

Materials:

-

HeLa cells or other suitable cell line

-

This compound and vehicle control (DMSO)

-

Nocodazole or other anti-mitotic agent

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with an anti-mitotic agent (e.g., 60 ng/mL nocodazole) for 12-16 hours to enrich for the mitotic population. During the last 2-4 hours of treatment, add this compound (e.g., 50 µM) or DMSO.[1]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

-

Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[7]

Protocol 3: Co-Immunoprecipitation to Validate Target Engagement

This protocol describes the co-immunoprecipitation of the endogenous Mad2-Cdc20 complex from mitotic cells to assess the in vivo effect of this compound.[1]

Materials:

-

HeLa cells

-

This compound and vehicle control (DMSO)

-

Nocodazole

-

IP Lysis Buffer

-

Anti-Cdc20 antibody (for IP)

-

Anti-Mad2 antibody (for Western blot)

-

Protein A/G magnetic beads

-

Wash Buffer

-

SDS-PAGE sample buffer

Workflow for Co-Immunoprecipitation

Caption: Workflow for detecting the disruption of the Mad2-Cdc20 interaction in cells.

Procedure:

-

Cell Culture and Treatment: Culture HeLa cells and treat with nocodazole to induce mitotic arrest. In the final hours of nocodazole treatment, add this compound or DMSO.[1]

-

Cell Lysis: Harvest mitotic cells and lyse them in IP Lysis Buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Cdc20 antibody overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Mad2 antibody to detect the amount of Mad2 that was co-immunoprecipitated with Cdc20.[9] A reduction in the Mad2 signal in the this compound-treated sample compared to the control indicates disruption of the Mad2-Cdc20 interaction.

Disclaimer: The information provided is for research use only. It is essential to optimize these protocols for your specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Animal Studies with M2N12

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with the novel compound M2N12. The following sections outline methodologies for determining appropriate dosage, administration routes, and assessing the pharmacokinetic and toxicological profiles of this compound in common rodent models. The protocols provided are intended as a starting point and should be adapted based on the specific physicochemical properties of this compound and the research objectives.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models (Hypothetical Data)

| Animal Model | Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Vehicle |

| C57BL/6 Mouse | Intravenous (IV) | 1 - 10 | Single dose | Saline |

| Oral (PO) | 5 - 50 | Daily | 0.5% HPMC | |

| Subcutaneous (SC) | 2 - 20 | Every other day | PBS | |

| Sprague-Dawley Rat | Intravenous (IV) | 0.5 - 5 | Single dose | Saline |

| Oral (PO) | 2 - 25 | Daily | 0.5% HPMC | |

| Intraperitoneal (IP) | 1 - 15 | Daily | Corn oil |

Table 2: Key Pharmacokinetic Parameters for this compound Assessment

| Parameter | Symbol | Description |

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% HPMC)

-

8-10 week old mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

-

Standard animal housing and care facilities

-

Dosing syringes and needles

-

Analytical balance

Protocol:

-

Acclimatize animals for at least one week prior to the study.

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Divide animals into groups of 3-5 per dose level. Include a vehicle control group.

-

Administer a single dose of this compound via the intended route of administration (e.g., IV, PO). Start with a low dose and escalate in subsequent groups.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.

-

Record body weights daily.

-

The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity in 10% of the animals.[1]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

-

This compound

-

Vehicle

-

8-10 week old cannulated mice or rats

-

Dosing and blood collection supplies

-

Centrifuge

-

LC-MS/MS or other appropriate analytical instrumentation

Protocol:

-

Acclimatize cannulated animals for at least 48 hours post-surgery.

-

Administer a single dose of this compound via the desired route (e.g., 5 mg/kg IV and 20 mg/kg PO).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).

-

Process blood to plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Analyze this compound concentrations in plasma samples using a validated analytical method.

-

Calculate pharmacokinetic parameters using appropriate software.

Subchronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration over a longer period (e.g., 28 or 90 days).

Materials:

-

This compound

-

Vehicle

-

Young adult rats (e.g., Sprague-Dawley)

-

Standard animal housing and care facilities

-

Equipment for clinical pathology (hematology, clinical chemistry) and histopathology

Protocol:

-

Acclimatize animals for at least one week.

-

Divide animals into at least three dose groups and a control group (10 animals/sex/group).

-

Administer this compound daily via the intended route for the duration of the study.

-

Monitor animals daily for clinical signs of toxicity.

-

Record body weights and food consumption weekly.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy and collect organs for weight analysis and histopathological examination.

-

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[2][3]

Visualizations

Caption: Workflow for in vivo assessment of this compound.

Caption: Hypothetical signaling pathway of this compound.

References

M2N12: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

M2N12 is a potent and highly selective small molecule inhibitor of the cell division cycle 25C (Cdc25C) phosphatase.[1] As a critical regulator of the G2/M transition in the cell cycle, Cdc25C represents a promising target for anti-cancer drug development.[1] These application notes provide detailed protocols for the experimental use of this compound, including solubility and preparation, in vitro phosphatase activity assays, cell-based assays for viability and cell cycle analysis, and assessment of metabolic stability. The information is intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Quantitative Data Summary

A compilation of the available quantitative data for this compound and the structurally related Cdc25 inhibitor NSC 663284 is presented below for easy reference and comparison.

Table 1: this compound Inhibitory and Cytotoxic Activity

| Target/Cell Line | IC50 (µM) |

| Enzymatic Activity | |

| Cdc25C | 0.09 |

| Cdc25A | 0.53 |

| Cdc25B | 1.39 |

| Cytotoxic Activity | |

| A-549 | 3.92 |

| MDA-MB-231 | 4.63 |

| KB | 5.05 |

| KB-VIN | 6.81 |

| MCF-7 | 4.71 |

| HBE | 6.00 |

Data sourced from Jing L, et al. Eur J Med Chem. 2019.[1]

Table 2: Solubility Data

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 8 mg/mL (20.31 mM) | Sonication is recommended. |

| NSC 663284 | DMSO | 10 - 15 mg/mL | |

| DMF | 20 mg/mL | ||

| Ethanol | 0.5 - 55 mg/mL | Solubility may vary between suppliers. | |

| PBS (pH 7.2) | 0.15 mg/mL |

Data for this compound from TargetMol. Data for NSC 663284 from various suppliers.[2][3][4]

Signaling Pathway

This compound is a selective inhibitor of Cdc25C phosphatase. Cdc25C is a key activator of the Cyclin B1/CDK1 complex, which is essential for the transition from the G2 to the M phase of the cell cycle. Inhibition of Cdc25C by this compound is expected to lead to the accumulation of phosphorylated (inactive) CDK1, resulting in G2/M cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 8 mg/mL (20.31 mM).

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced effects.

In Vitro Cdc25C Phosphatase Assay

Objective: To determine the inhibitory activity of this compound against Cdc25C phosphatase. This protocol is adapted from general phosphatase assays.

Materials:

-

Recombinant human Cdc25C enzyme

-

Phosphatase substrate, e.g., 3-O-methylfluorescein phosphate (OMFP) or a phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution

-

96-well black microplate

-

Plate reader capable of measuring fluorescence

Protocol:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add a small volume (e.g., 5 µL) of each this compound dilution and the vehicle control to the wells of the 96-well plate.

-

Add the recombinant Cdc25C enzyme (e.g., 20 µL) to each well to a final concentration within the linear range of the assay.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the OMFP substrate (e.g., 25 µL) to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for OMFP).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A-549)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete medium). Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at a concentration around its IC50 value for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Metabolic Stability Assay (Microsomal Stability)

Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Protocol:

-

Prepare a working solution of this compound in phosphate buffer.

-

In a microcentrifuge tube, pre-warm the liver microsomes and this compound solution at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Include a negative control without the NADPH regenerating system.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

-

Plot the percentage of this compound remaining versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Disclaimer

The information provided in these application notes is for research use only and is not intended for human or animal diagnostic or therapeutic use. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should always follow standard laboratory safety procedures when handling chemical reagents and biological materials.

References

Application Note: Western Blot Analysis for Cdc25C Inhibition by M2N12

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell Division Cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a critical role in regulating the G2/M transition of the cell cycle.[1][2] It activates the Cyclin B1/Cdk1 complex by dephosphorylating inhibitory residues on Cdk1 (Thr14 and Tyr15), thereby triggering entry into mitosis.[3][4] Due to its crucial role in cell proliferation and its frequent dysregulation in various cancers, Cdc25C has emerged as a promising target for novel anticancer therapies.[1]

M2N12 is a potent and highly selective small-molecule inhibitor of Cdc25C.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on Cdc25C in a cellular context using Western blot analysis. The primary method involves treating cancer cells with this compound and subsequently measuring the phosphorylation status of Cdk1, a direct downstream substrate of Cdc25C.

Principle of Detection

The inhibitory action of this compound against Cdc25C phosphatase prevents the dephosphorylation of Cdk1 at Tyr15. This leads to an accumulation of phosphorylated, inactive Cdk1 (p-Cdk1 Tyr15). Western blotting is an ideal immunoassay to detect this specific post-translational modification. By comparing the levels of p-Cdk1 (Tyr15) in this compound-treated cells versus untreated controls, one can quantify the inhibitor's efficacy. Total Cdk1 and a housekeeping protein (e.g., β-actin or GAPDH) are used as loading controls to ensure accurate analysis.

This compound Inhibitor Profile

This compound demonstrates high selectivity for Cdc25C over other isoforms and exhibits cytotoxic effects across various cancer cell lines.[5]

Table 1: In Vitro Inhibitory Activity of this compound against Cdc25 Isoforms

| Target | IC₅₀ (μM) |

| Cdc25C | 0.09 |

| Cdc25A | 0.53 |

| Cdc25B | 1.39 |

| Data sourced from Jing L, et al. Eur J Med Chem. 2019.[5] |

Table 2: Cytotoxic Activity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (μM) |

| A-549 | Lung Carcinoma | 3.92 |

| MDA-MB-231 | Breast Cancer | 4.63 |

| KB | Oral Carcinoma | 5.05 |

| KB-VIN | Drug-Resistant Oral | 6.81 |

| MCF-7 | Breast Cancer | 4.71 |

| HBE | Normal Bronchial | 6.00 |

| Data sourced from Jing L, et al. Eur J Med Chem. 2019.[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental procedure.

References